molecular formula C5H2IN3 B2841279 3-Iodopyrazine-2-carbonitrile CAS No. 1062608-54-1

3-Iodopyrazine-2-carbonitrile

Cat. No.: B2841279
CAS No.: 1062608-54-1
M. Wt: 230.996
InChI Key: LPQDBXNKRAKTHX-UHFFFAOYSA-N
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Description

3-Iodopyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H2IN3. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features an iodine atom at the third position and a cyano group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodopyrazine-2-carbonitrile typically involves the iodination of pyrazine-2-carbonitrile. One common method is the reaction of pyrazine-2-carbonitrile with iodine and a suitable oxidizing agent, such as sodium nitrite, in an acidic medium. The reaction is carried out at low temperatures to control the iodination process and obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Iodopyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Products: Various substituted pyrazine derivatives depending on the substituent introduced.

    Reduction Products: 3-Iodopyrazine-2-amine.

    Oxidation Products: Oxidized derivatives with additional functional groups.

Scientific Research Applications

3-Iodopyrazine-2-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.

    Medicine: Research into its derivatives has shown promise in developing new therapeutic agents for various diseases.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodopyrazine-2-carbonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. The iodine and cyano groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 3-Chloropyrazine-2-carbonitrile
  • 3-Bromopyrazine-2-carbonitrile
  • 3-Fluoropyrazine-2-carbonitrile

Comparison: 3-Iodopyrazine-2-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine contribute to different binding affinities and reaction mechanisms, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-iodopyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2IN3/c6-5-4(3-7)8-1-2-9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQDBXNKRAKTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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